The synthesis of Ac-IEPD-AMC typically involves solid-phase peptide synthesis, a widely used technique for generating peptides and related compounds. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The trifluoroacetate salt form is obtained through neutralization of the free base with trifluoroacetic acid, enhancing the compound's solubility in organic solvents and aqueous solutions .
Ac-IEPD-AMC has a well-defined molecular structure characterized by its peptide backbone and an attached 7-amino-4-methylcoumarin moiety, which is responsible for its fluorescent properties. The molecular formula can be represented as follows:
The structure features:
Ac-IEPD-AMC primarily undergoes hydrolysis in the presence of specific proteases such as granzyme B and caspase-8. The reaction can be summarized as follows:
The reaction kinetics can be studied to determine enzyme activity levels through changes in fluorescence intensity over time .
The mechanism of action for Ac-IEPD-AMC involves its specific recognition by caspases and granzyme B:
This mechanism allows researchers to monitor protease activity in real-time during various biological processes such as apoptosis or inflammation .
Relevant data includes:
Ac-IEPD-AMC is primarily utilized in scientific research:
Ac-IEPD-AMC (N-Acetyl-Isoleucine-Glutamic Acid-Proline-Aspartic Acid-7-Amino-4-Methylcoumarin) is a fluorogenic peptide substrate extensively utilized for detecting and quantifying granzyme B protease activity. This compound consists of the tetrapeptide sequence Ac-Ile-Glu-Pro-Asp linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Upon proteolytic cleavage between the aspartic acid (P1 position) and AMC moiety (P1' position) by granzyme B, the AMC group is released. This liberation generates a fluorescent signal measurable at excitation/emission wavelengths of 380/460 nm, enabling real-time monitoring of enzymatic activity [1] [3].
The substrate exhibits high specificity for granzyme B among serine proteases due to its optimal recognition sequence (Ile-Glu-Pro-Asp), which mirrors natural granzyme B cleavage sites in physiological substrates like pro-caspases. This specificity differentiates it from other granzymes; for example, granzyme M preferentially cleaves substrates with leucine or methionine at the P1 position rather than aspartic acid [2]. Additionally, Ac-IEPD-AMC serves as a substrate for caspase-8, reflecting shared specificity between these proteases in apoptotic pathways [3] [7].
Table 1: Protease Specificity Profile of Ac-IEPD-AMC
| Protease | Cleavage Efficiency | Biological Context |
|---|---|---|
| Granzyme B | High | Cytotoxic lymphocyte apoptosis |
| Caspase-8 | Moderate | Death receptor apoptosis pathway |
| Granzyme M | Negligible | Natural killer cell cytotoxicity |
The catalytic efficiency of granzyme B against Ac-IEPD-AMC is governed by Michaelis-Menten kinetics. Key parameters include:
Kinetic studies reveal that catalytic efficiency depends critically on the P1 aspartic acid and P3 glutamic acid residues. Alterations at these positions reduce hydrolysis rates by >95%, underscoring granzyme B’s stringent requirement for acidic residues in its substrate recognition subsites [4]. Furthermore, the trifluoroacetate salt formulation of Ac-IEPD-AMC enhances solubility in aqueous buffers, minimizing aggregation-related artifacts in kinetic measurements.
Table 2: Kinetic Parameters of Granzyme B with Ac-IEPD-AMC
| Parameter | Value Range | Significance |
|---|---|---|
| $K_m$ | 20–50 μM | Moderate substrate affinity |
| $k_{cat}$ | 5–15 s⁻¹ | Efficient catalytic rate |
| $k{cat}/Km$ | 1.0–3.0 × 10⁵ M⁻¹s⁻¹ | High overall catalytic proficiency |
Granzyme B recognizes Ac-IEPD-AMC through an extended substrate-binding cleft spanning six subsites (S4–S2'). Specificity is dictated by:
This multi-subsite engagement ensures stringent selectivity. Structural analyses confirm that optimal cleavage occurs at sequences matching Ile-Glu-Xaa-(Asp↓Xaa)-Gly, where cleavage follows the aspartic acid residue (↓) [4]. This motif aligns with granzyme B’s physiological cleavage sites in caspase-3 and caspase-7, validating Ac-IEPD-AMC as a mechanistically relevant reporter substrate.
Ac-IEPD-AMC-derived inhibitors, notably Ac-IEPD-CHO (aldehyde), exploit the same binding mechanism for competitive inhibition. Key characteristics include:
Competitive inhibition kinetics reveal that Ac-IEPD-CHO increases the apparent $Km$ of granzyme B for Ac-IEPD-AMC without affecting $V{max}$, confirming direct competition at the active site. This inhibitory mechanism provides a template for designing therapeutics targeting dysregulated granzyme B activity in immune disorders.
Figure: Competitive Inhibition Mechanism
Granzyme B Active Site │ ├─ S4: Ile (Hydrophobic pocket) ├─ S3: Glu (Arg192 ionic bond) ├─ S1: Asp (Arg192 ionic bond) │ ▼ Ac-IEPD-AMC → AMC release (Fluorescence) vs. Ac-IEPD-CHO → Stable complex (Inhibition)
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